4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
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Overview
Description
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is a compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural features, which include a thiophene ring fused with two benzene rings. This specific compound has a benzoic acid moiety attached to the dibenzothiophene core, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid typically involves the reaction of dibenzothiophene with a suitable benzoic acid derivative. One common method includes the use of nuclear magnetic resonance (NMR) and matrix-assisted laser desorption/ionization time of flight mass spectrometry for characterization . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), with the carboxylic acid exhibiting strong self-association trends in these solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of advanced analytical techniques ensures the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study hydrogen bonding interactions in asphaltenes.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: The compound’s structure is investigated for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions . These interactions facilitate the formation of stable complexes, which can influence various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is unique due to its dibenzothiophene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex molecular interactions and developing new materials with specific properties.
Properties
CAS No. |
798561-89-4 |
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Molecular Formula |
C20H12O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(dibenzothiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O3S/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23) |
InChI Key |
XNUKHLCQCQMMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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